molecular formula C15H18N2O2S B12741344 5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- CAS No. 82875-43-2

5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl-

Cat. No.: B12741344
CAS No.: 82875-43-2
M. Wt: 290.4 g/mol
InChI Key: UKEXUOFKPZTJSJ-UHFFFAOYSA-N
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Description

5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- typically involves the reaction of thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which subsequently undergoes oxidation to yield the desired thiazole derivative. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) as solvents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes human error and allows for the scalable production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Br2, I2, catalysts

Major Products Formed

Scientific Research Applications

5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and propyl groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development and other applications .

Properties

CAS No.

82875-43-2

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-4-methyl-N-propyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H18N2O2S/c1-4-9-16-14(18)13-10(2)17-15(20-13)11-7-5-6-8-12(11)19-3/h5-8H,4,9H2,1-3H3,(H,16,18)

InChI Key

UKEXUOFKPZTJSJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(N=C(S1)C2=CC=CC=C2OC)C

Origin of Product

United States

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